

p-Azido-L-phenylalanine (pAzF): A Technical Guide for Advanced Protein Studies

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Compound of Interest

Compound Name: *p*-Azido-L-phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of **p-Azido-L-phenylalanine** (pAzF), a versatile unnatural amino acid that has become an indispensable tool in protein research. Its unique bioorthogonal properties enable a wide range of studies, from mapping protein-protein interactions to site-specific protein labeling and functionalization.

Core Properties of p-Azido-L-phenylalanine

p-Azido-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring a chemically reactive azide group at the para position of the phenyl ring.^{[1][2]} This bioorthogonal handle allows for specific chemical modifications without interfering with native cellular processes.^[1]

Property	Value
IUPAC Name	(2S)-2-amino-3-(4-azidophenyl)propanoic acid[2]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₂ [2]
Molecular Weight	206.20 g/mol [2][3][4][5]
CAS Number	33173-53-4[2][3][4][5]
Appearance	Off-white to brownish powder[5]
Solubility	Slightly soluble in acetonitrile (0.1-1 mg/ml), sparingly soluble in DMSO (1-10 mg/ml).[4] Soluble in 80% acetic acid (5%).[5]
Storage Conditions	-20°C, dry[5]
Purity	≥98% (HPLC)[4][5]
UV Absorption (Azide)	The azide group has a distinct asymmetric stretch vibration that absorbs around 2100 cm ⁻¹ in the infrared spectrum.[6][7]

Key Applications and Experimental Protocols

The versatility of pAzF stems from its ability to be genetically encoded into proteins and its subsequent reactivity. The primary applications include site-specific incorporation, photo-crosslinking to study protein-protein interactions, and bioorthogonal "click" chemistry for protein labeling and conjugation.[1][8][9]

The most common method for incorporating pAzF into a protein of interest is through the use of an expanded genetic code, specifically via amber stop codon suppression.[8][10][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF and does not cross-react with endogenous cellular components.[9]

Experimental Protocol: Genetic Incorporation of pAzF in E. coli

- Plasmid Preparation:

- Clone the gene for the protein of interest into an expression vector containing an amber stop codon (TAG) at the desired incorporation site.
- Co-transform E. coli cells with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[12]
- Cell Culture and Induction:
 - Culture the transformed E. coli in a suitable growth medium.
 - When the culture reaches the mid-log phase, supplement the medium with **p-Azido-L-phenylalanine** to a final concentration of 1-2 mM.
 - Induce protein expression with the appropriate inducer (e.g., IPTG).
- Protein Expression and Purification:
 - Allow protein expression to proceed for the desired duration.
 - Harvest the cells by centrifugation.
 - Lyse the cells and purify the pAzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- Verification:
 - Confirm the successful incorporation of pAzF into the full-length protein using techniques such as SDS-PAGE and mass spectrometry.[13]

The azide group of pAzF is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate.[14] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions for subsequent identification and analysis.[15][16]

Experimental Protocol: In Vivo Photo-Crosslinking

- Protein Expression:

- Express the protein of interest containing pAzF at a specific site within a living system (e.g., E. coli, yeast, or mammalian cells) as described in the previous protocol.
- UV Irradiation:
 - Expose the cells or organism to UV light. The wavelength for activation can vary, with some studies using 254 nm and others using 365 nm.[\[15\]](#)[\[16\]](#)[\[17\]](#) The duration of exposure is typically short, often 5 minutes or less, to minimize cellular damage.[\[17\]](#)
- Cell Lysis and Complex Purification:
 - Lyse the cells to release the protein complexes.
 - If the bait protein is tagged (e.g., with a His-tag or FLAG-tag), perform affinity purification to isolate the crosslinked complexes.
- Analysis:
 - Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.
 - For identification of unknown interaction partners, perform mass spectrometry analysis on the excised bands corresponding to the crosslinked complexes.

The azide group of pAzF is a key component in "click" chemistry reactions, which are highly efficient, specific, and biocompatible.[\[18\]](#)[\[19\]](#) This allows for the covalent attachment of a wide variety of molecules, such as fluorophores, biotin tags, or drug molecules, to the protein of interest.[\[1\]](#) There are two main types of click chemistry reactions used with pAzF:

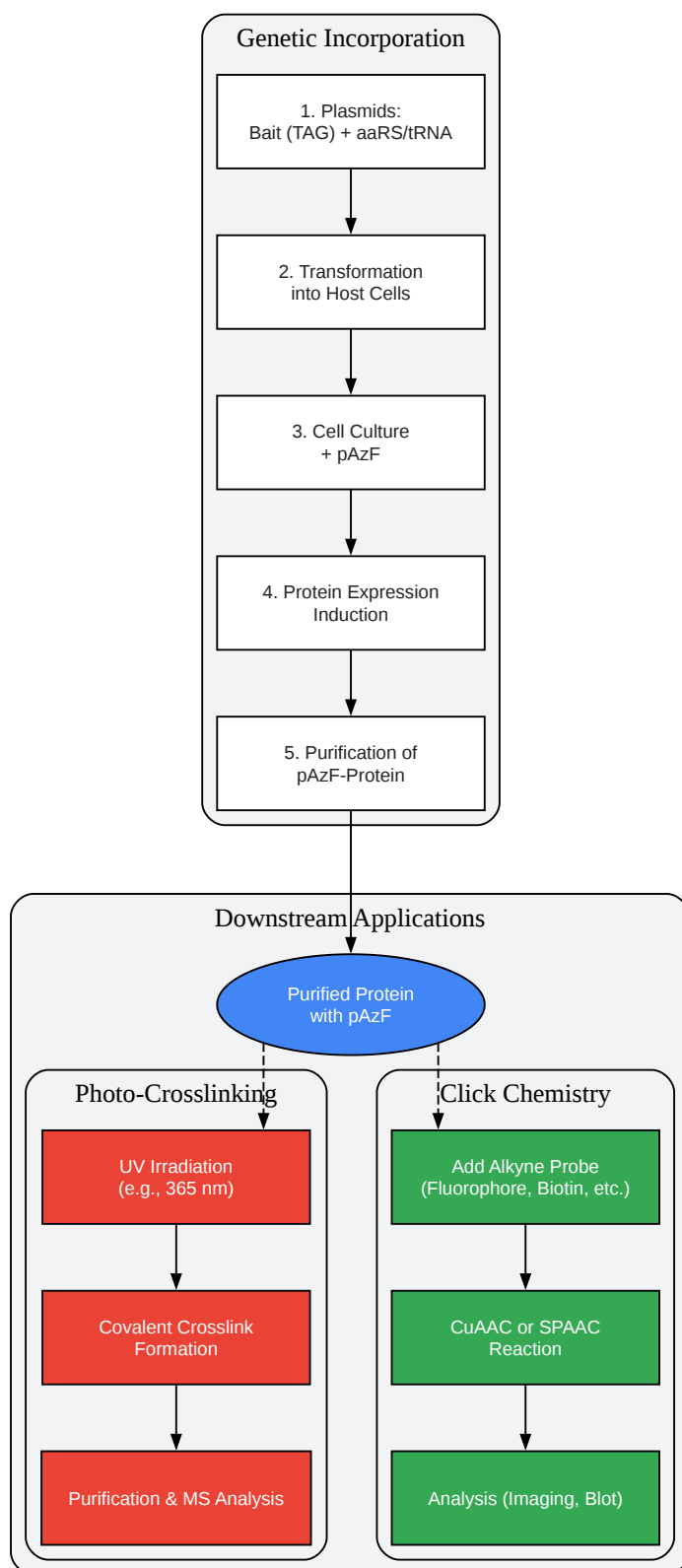
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of pAzF with a terminal alkyne.[\[20\]](#)[\[21\]](#)
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide.[\[8\]](#)[\[10\]](#)[\[20\]](#) This method is particularly useful for in vivo labeling due to the toxicity of copper to living cells.[\[8\]](#)

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagent Preparation:
 - Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., CuSO_4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the copper(I) and improve reaction efficiency.[\[22\]](#)
- Reaction Setup:
 - In a suitable buffer, combine the purified pAzF-containing protein with an excess of the alkyne-functionalized molecule.
 - Add the copper(I) source and the stabilizing ligand.
 - Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[\[22\]](#)
- Incubation:
 - Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically fast and quantitative.[\[18\]](#)
- Purification and Analysis:
 - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification.
 - Confirm the successful conjugation using techniques such as fluorescence imaging (if a fluorophore was attached), Western blotting, or mass spectrometry.

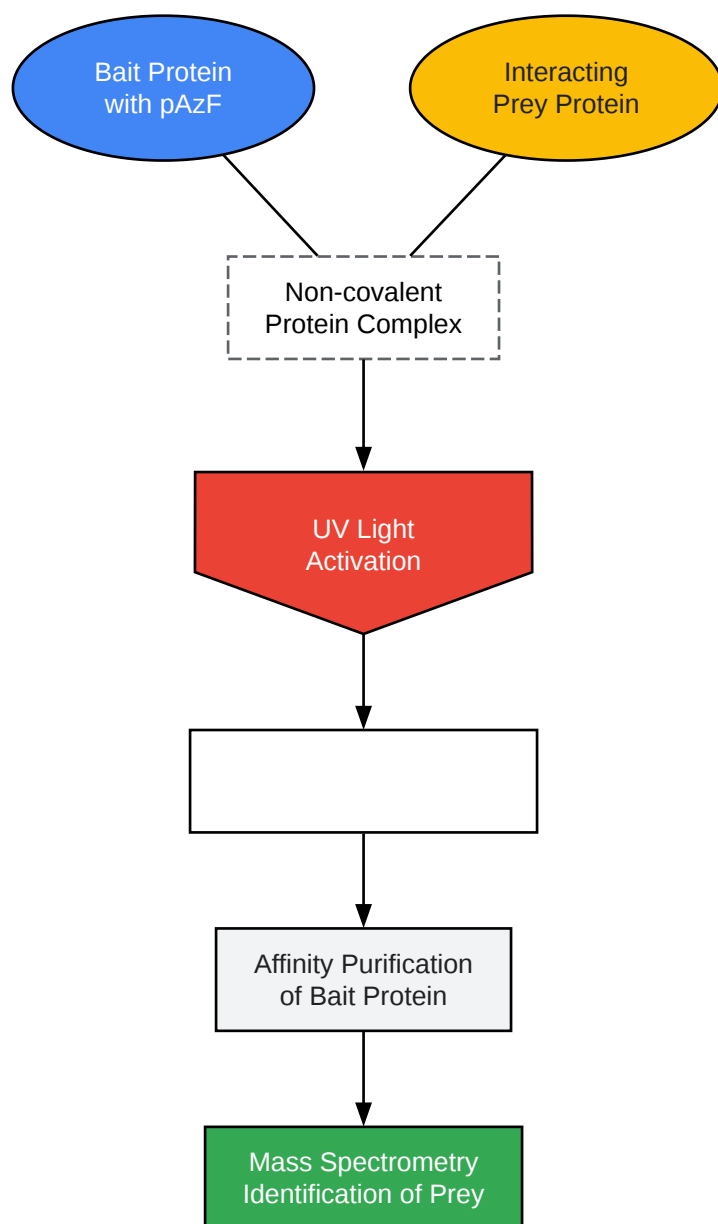
Visualizations of Workflows and Pathways

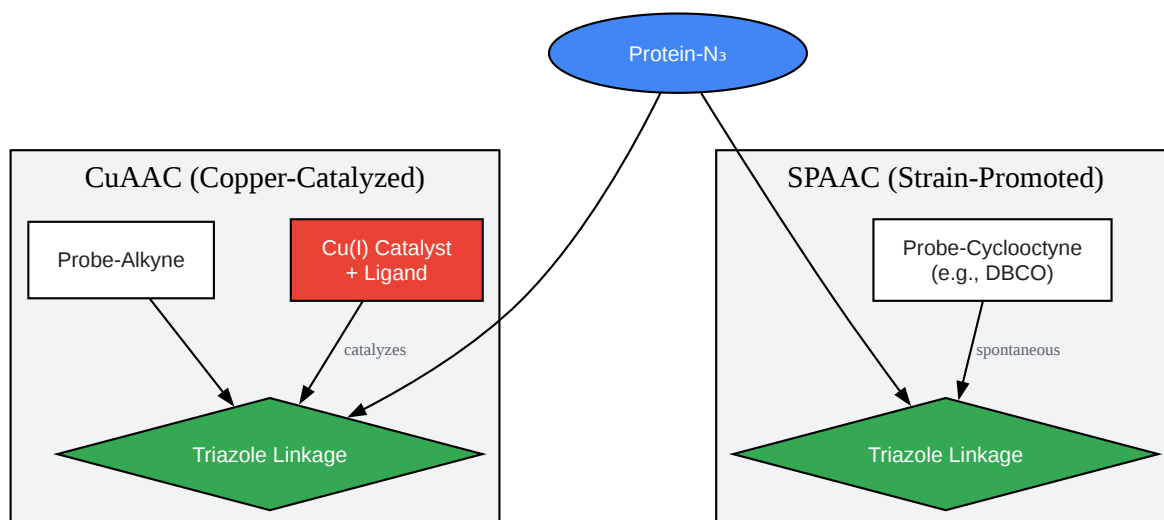
To better illustrate the experimental processes and concepts described above, the following diagrams have been generated.



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Caption: General workflow for pAzF incorporation and its use in protein studies.





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